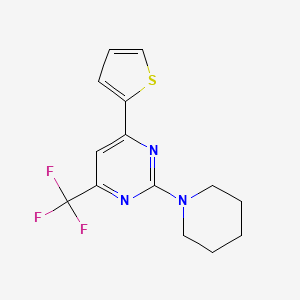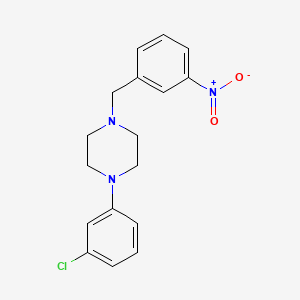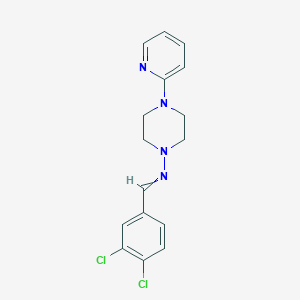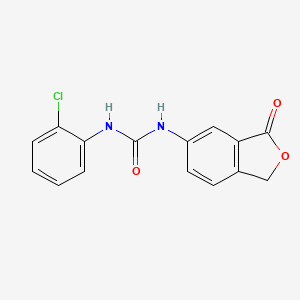![molecular formula C15H26N4O B5666130 1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol](/img/structure/B5666130.png)
1-{2-[(2-amino-6-isopropylpyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of organic molecules characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms. The specificity of the compound arises from its unique substituents, including an isopropyl group and a cyclopentanol moiety, contributing to its distinct chemical behavior and properties.
Synthesis Analysis
Research on related pyrimidine derivatives has shown that these compounds can be synthesized through various methods, including cyclization reactions and the reaction of aminopyridine and aminopicolines with ethyl cyanoacetate under high pressure, leading to pyrido[1,2-a]pyrimidin-2-ones or their isomeric cyanoacetamides (Dorokhov et al., 1990). This indicates a potential pathway for synthesizing the compound of interest through modifications of these established methods.
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals significant polarization of the electronic structures, intramolecular hydrogen bonding, and planarity of the nitrosopyrimidine unit, contributing to the stability and reactivity of these molecules (Yépes et al., 2012). Such insights can be extrapolated to understand the electronic and structural characteristics of the target compound.
Chemical Reactions and Properties
Pyrimidine derivatives engage in various chemical reactions, including hydrogen-bonded supramolecular assembly, showcasing their ability to form complex structures through non-covalent interactions (Trilleras et al., 2008). These reactions are crucial for understanding the reactivity and potential applications of the compound .
Propriétés
IUPAC Name |
1-[2-[(2-amino-6-propan-2-ylpyrimidin-4-yl)-methylamino]ethyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)12-10-13(18-14(16)17-12)19(3)9-8-15(20)6-4-5-7-15/h10-11,20H,4-9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSCIUBIHZBFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)N)N(C)CCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenyl-1H-imidazol-1-yl)-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5666055.png)

![ethyl 3,6-diamino-5-cyano-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5666068.png)
![11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)

![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)

![4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)
![5-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5666134.png)

![1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666143.png)
